Halogen-Dependent CYP4A1 Substrate Oxidation: 12-Chloro Derivative Is Efficiently Oxidized, 12-Iodo Is Not
In a direct head-to-head comparison using recombinant CYP4A1, all three 12-halododecanoic acids (chloro, bromo, iodo) bind with similar dissociation constants, yet their oxidation outcomes diverge dramatically. 12-Chlorododecanoic acid and 12-bromododecanoic acid are both oxidized to 12-hydroxydodecanoic acid and 12-oxododecanoic acid, whereas the 12-iodo analogue is very poorly oxidized. The oxidation order is Br > Cl >> I, which is inversely correlated with the intrinsic oxidizability of the halogen atoms. This demonstrates that the chloride fits within the enzyme's substrate access channel (effective diameter >3.90 Å but <4.30 Å) while iodide is sterically excluded [1].
| Evidence Dimension | CYP4A1 substrate oxidation efficiency |
|---|---|
| Target Compound Data | 12-Chlorododecanoic acid: efficiently oxidized to 12-hydroxydodecanoic acid and 12-oxododecanoic acid (product formation confirmed by H₂¹⁸O labeling). |
| Comparator Or Baseline | 12-Iodododecanoic acid: very poorly oxidized (negligible product formation). 12-Bromododecanoic acid: efficiently oxidized (oxidation order: Br > Cl >> I). |
| Quantified Difference | Qualitative: Cl derivative is oxidized; I derivative is not. Oxidation rank order: Br > Cl >> I. |
| Conditions | Recombinant CYP4A1 enzyme assay; incubation with 12-halododecanoic acid substrates; product analysis via GC-MS and isotopic labeling (H₂¹⁸O and ¹⁸O₂). |
Why This Matters
For researchers studying CYP4A1 ω-hydroxylation or fatty acid metabolism, the 12-chloro compound is a viable substrate while the 12-iodo analog is unusable, directly impacting experimental design and data interpretability.
- [1] He X, Cryle MJ, De Voss JJ, Ortiz de Montellano PR. Calibration of the Channel That Determines the ω-Hydroxylation Regiospecificity of Cytochrome P4504A1: Catalytic Oxidation of 12-Halododecanoic Acids. J Biol Chem. 2005;280(24):22697–22705. doi:10.1074/jbc.M502632200. View Source
